2-Benzothiazolamine, 6-fluoro-N-methyl-
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Overview
Description
6-fluoro-N-methyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazoles are known for their diverse chemical reactivities and broad spectrum of biological activities
Preparation Methods
The synthesis of 6-fluoro-N-methyl-1,3-benzothiazol-2-amine can be achieved through several methods. One common approach involves the reaction of substituted anilines with potassium thiocyanate (KSCN) and bromine (Br2) in acetic acid (CH3COOH) . Another method includes the cyclization of o-bromophenylthioureas and o-bromophenylthiamides catalyzed by palladium . Industrial production methods often involve the condensation of 2-aminobenzenethiol with carbonyl or cyano group-containing substances .
Chemical Reactions Analysis
6-fluoro-N-methyl-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-fluoro-N-methyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-fluoro-N-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been found to inhibit enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . These interactions can disrupt essential biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
6-fluoro-N-methyl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:
6-ethoxy-1,3-benzothiazol-2-amine: Similar in structure but with an ethoxy group instead of a fluorine atom.
6-trifluoromethoxy-2-benzothiazolamine: Contains a trifluoromethoxy group, which can significantly alter its chemical and biological properties.
The uniqueness of 6-fluoro-N-methyl-1,3-benzothiazol-2-amine lies in its specific substituents, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C8H7FN2S |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
6-fluoro-N-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7FN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11) |
InChI Key |
OGBOCBCKIXFUPO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C=C(C=C2)F |
Origin of Product |
United States |
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